molecular formula C16H20N4O6 B431237 4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol

4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol

Cat. No.: B431237
M. Wt: 364.35g/mol
InChI Key: XKYPKXHJVACFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6,6-Dimethyl-5,7-dinitro-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-benzene-1,2-diol is a complex organic compound characterized by its unique tricyclic structure and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,6-Dimethyl-5,7-dinitro-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-benzene-1,2-diol typically involves multiple steps, starting with the formation of the tricyclic core This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and reactors can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6,6-Dimethyl-5,7-dinitro-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.

Scientific Research Applications

4-(6,6

Properties

Molecular Formula

C16H20N4O6

Molecular Weight

364.35g/mol

IUPAC Name

4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)benzene-1,2-diol

InChI

InChI=1S/C16H20N4O6/c1-14(2)15(19(23)24)6-17-8-16(14,20(25)26)9-18(7-15)13(17)10-3-4-11(21)12(22)5-10/h3-5,13,21-22H,6-9H2,1-2H3

InChI Key

XKYPKXHJVACFCA-UHFFFAOYSA-N

SMILES

CC1(C2(CN3CC1(CN(C2)C3C4=CC(=C(C=C4)O)O)[N+](=O)[O-])[N+](=O)[O-])C

Canonical SMILES

CC1(C2(CN3CC1(CN(C2)C3C4=CC(=C(C=C4)O)O)[N+](=O)[O-])[N+](=O)[O-])C

solubility

3.5 [ug/mL]

Origin of Product

United States

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